Dimethyl adipate-d4-1
Description
The Role of Isotopic Labeling in Contemporary Chemical Research
Isotopic labeling is a fundamental technique in modern science, allowing researchers to track the journey of molecules through complex biological and chemical processes. studysmarter.co.ukcreative-proteomics.com By substituting specific atoms within a molecule with their isotopes—variants of an element with a different number of neutrons—scientists can gain detailed insights into molecular transformations, reaction mechanisms, and metabolic pathways. studysmarter.co.ukwikipedia.org This method is indispensable in fields such as drug development, metabolic research, and environmental science. studysmarter.co.uk
Stable isotopes, which are non-radioactive, are frequently used for their safety and suitability in long-term studies. studysmarter.co.uk The presence of these isotopic labels can be detected using techniques like mass spectrometry, which identifies differences in mass, and nuclear magnetic resonance (NMR) spectroscopy, which detects shifts in nuclear properties. metwarebio.commusechem.com
Significance of Deuterated Esters in Methodological Development
Deuterated esters, a specific class of isotopically labeled compounds, play a pivotal role in the advancement of analytical methodologies. The substitution of hydrogen with deuterium (B1214612), a heavy isotope of hydrogen, can alter the metabolic fate of a drug, providing a strategic advantage in pharmaceutical research. nih.gov This "deuterium switch" can lead to improved pharmacokinetic profiles, such as a slower rate of metabolism, which may allow for less frequent dosing. nih.gov
In analytical chemistry, deuterated esters are instrumental in techniques like isotope dilution mass spectrometry. This method involves adding a known quantity of a deuterated standard to a sample. By comparing the mass spectrometric signals of the labeled and unlabeled compounds, researchers can achieve highly accurate quantification of the target analyte. metwarebio.com This approach is widely used in various applications, from determining the concentration of plasticizers in consumer products to studying the metabolism of pharmaceuticals. researchgate.netresearchgate.net
Chemical Context of Dimethyl Adipate (B1204190) and its Deuterated Analogues
Dimethyl adipate is an organic compound with the chemical formula (CH₂CH₂CO₂CH₃)₂. wikipedia.org It is a colorless, oily liquid produced through the esterification of adipic acid with methanol (B129727). wikipedia.orgchemicalbook.com While a significant portion of adipate production is directed towards the manufacturing of nylon, dimethyl adipate itself finds use as a plasticizer, a solvent for resins and in paint strippers, and as a pigment dispersant. wikipedia.orgchemicalbook.com
The deuterated analogue, Dimethyl adipate-d4-1, shares similar chemical reactivity with its non-deuterated counterpart. However, the increased molecular weight and altered spectral properties due to the deuterium atoms make it easily distinguishable in analytical procedures. This distinction is critical for its function as an internal standard in quantitative analysis.
Physicochemical Properties of Dimethyl Adipate
| Property | Value |
| Molecular Formula | C₈H₁₄O₄ nih.gov |
| Molecular Weight | 174.20 g/mol noaa.gov |
| Boiling Point | 109-110 °C at 14 mmHg chemicalbook.comnih.gov |
| Melting Point | 8 °C chemicalbook.comsigmaaldrich.com |
| Density | 1.062 g/mL at 20 °C chemicalbook.comsigmaaldrich.com |
| Refractive Index | 1.428 at 20 °C chemicalbook.comsigmaaldrich.com |
| Solubility | Soluble in alcohol and ether; sparingly soluble in water. chemicalbook.com |
This table presents data for the non-deuterated form of Dimethyl Adipate.
Research Aims and Scope for this compound Studies
The primary research application of this compound is as an internal standard for the quantification of dimethyl adipate and other related compounds in various matrices. Its use improves the accuracy and reliability of analytical methods by correcting for sample loss during preparation and for variations in instrument response.
For instance, in environmental monitoring, this compound can be used to accurately measure the levels of adipate plasticizers in food packaging and their potential migration into food products. researchgate.net In the field of metabolomics, it can serve as a tracer to study the metabolic pathways of adipic acid and its esters within biological systems. The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can provide insights into reaction mechanisms. nih.gov
Furthermore, the development of synthetic methods for deuterated compounds like this compound is an active area of research. Efficient and selective deuteration techniques are crucial for producing high-purity labeled compounds for these advanced analytical and research applications. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
178.22 g/mol |
IUPAC Name |
dimethyl 3,3,4,4-tetradeuteriohexanedioate |
InChI |
InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3/i3D2,4D2 |
InChI Key |
UDSFAEKRVUSQDD-KHORGVISSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)OC)C([2H])([2H])CC(=O)OC |
Canonical SMILES |
COC(=O)CCCCC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation
Strategies for Deuterium (B1214612) Labeling in Dimethyl Adipate-d4-1 Synthesis
The synthesis of this compound can be approached through various methodologies, each with its own advantages and challenges. These strategies primarily involve the introduction of deuterium into the adipate (B1204190) backbone, followed by esterification, or the direct deuteration of a pre-existing adipate derivative.
Chemical synthesis provides a versatile toolkit for the introduction of deuterium into organic molecules. For the synthesis of this compound, several strategies can be employed, often involving the deuteration of adipic acid or a related precursor, followed by esterification with methanol (B129727).
One general and efficient method for the synthesis of α-deuterated carboxylic acids involves the use of malonic acid derivatives. This approach utilizes a hydrogen/deuterium exchange and subsequent decarboxylation in the presence of deuterium oxide (D₂O). The process is mild and does not necessitate organic solvents or other additives, offering high yields and purity. nih.gov This method can be adapted for the synthesis of deuterated adipic acid, a direct precursor to this compound.
Another strategy involves the late-stage β-C(sp³)–H deuteration of free carboxylic acids. This method is particularly valuable as it allows for the introduction of deuterium into more complex molecules at a later stage of the synthesis. chemrxiv.org For adipic acid, this could potentially be used to introduce deuterium at specific positions along the carbon chain.
Furthermore, a mild deuterium exchange reaction of free carboxylic acids can be achieved through photochemical decarboxylation in the presence of a thiol and a small amount of D₂O. rsc.org This technique offers a practical route to regioselectively labeled compounds under gentle reaction conditions. rsc.org Once deuterated adipic acid is synthesized through one of these methods, it can be esterified with methanol to yield this compound.
Catalytic methods also play a significant role in deuterium labeling. For instance, palladium on carbon (Pd/C) in combination with aluminum and D₂O can facilitate selective H-D exchange reactions. nih.gov In this system, deuterium gas is generated in situ, which then participates in the catalytic exchange reaction. nih.gov
The following table summarizes various chemical approaches for the synthesis of deuterated carboxylic acids, which are applicable to the synthesis of the this compound precursor.
| Method | Description | Key Features |
| Malonic Acid Route | H/D exchange and decarboxylation of a malonic acid derivative in D₂O. nih.gov | Mild, efficient, no organic solvents required. nih.gov |
| Late-Stage β-C(sp³)–H Deuteration | Direct deuteration of a carboxylic acid at the β-position. chemrxiv.org | Allows for late-stage modification of complex molecules. chemrxiv.org |
| Photochemical Decarboxylation | Photochemical reaction in the presence of a thiol and D₂O. rsc.org | Mild reaction conditions, regioselective. rsc.org |
| Catalytic H-D Exchange | Pd/C-Al-D₂O system for in situ generation of D₂ gas. nih.gov | Environmentally benign, uses D₂O as the deuterium source. nih.gov |
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit high chemo-, regio-, and stereoselectivity, which is advantageous for isotopic labeling.
The enzymatic synthesis of adipate esters has been explored, with lipases being a prominent class of enzymes for this purpose. Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), have been successfully used for the esterification of adipic acid with various alcohols. researchgate.net This enzymatic approach can be adapted for the synthesis of this compound by using deuterated adipic acid as the substrate and methanol. The high selectivity of the enzyme ensures that the esterification occurs without unwanted side reactions.
The biosynthesis of adipic acid itself is an area of active research, with efforts focused on developing microbial strains that can produce adipic acid from renewable feedstocks like glucose. rsc.org One promising pathway involves the hydrogenation of unsaturated six-carbon dicarboxylic acids, such as 2-hexenedioic acid and muconic acid, to adipic acid using enoate reductases (ERs). rsc.org These enzymes can perform the hydrogenation with high conversion rates and yields. rsc.org By conducting this enzymatic hydrogenation in a deuterium-rich medium (e.g., using deuterated cofactors or D₂O), it is conceivable to produce deuterated adipic acid, which can then be esterified to this compound.
The table below highlights key enzymatic methods relevant to the synthesis of adipate esters.
| Enzyme/Method | Reaction | Substrates | Key Advantages |
| Immobilized Lipase (Candida antarctica lipase B) | Esterification | Adipic acid and alcohol | High selectivity, mild reaction conditions. researchgate.net |
| Enoate Reductases (ERs) | Hydrogenation | 2-hexenedioic acid, muconic acid | High conversion and yield, environmentally benign. rsc.org |
| Biocatalytic transfer hydrogenation | Deoxydehydration (DODH) and catalytic transfer hydrogenation (CTH) | Mucic acid | One-step conversion from a bio-derived substrate. rsc.orgx-mol.net |
Recent research has focused on developing more sustainable and atom-economical routes to adipic acid and its esters from readily available starting materials.
From Cyclopentanone: A greener route to dimethyl adipate involves the reaction of cyclopentanone with dimethyl carbonate in the presence of solid base catalysts. ui.ac.id This method avoids the use of hazardous reagents and produces the desired product in a more environmentally friendly manner. The synthesis of deuterated cyclopentanone could serve as a starting point for producing this compound through this pathway.
From Butadiene: The direct carbonylation of 1,3-butadiene offers a highly atom-economical route to adipic acid derivatives. semanticscholar.orgnih.gov A palladium catalyst coordinated with a specifically designed pyridyl-substituted bidentate phosphine ligand (HeMaRaphos) has been shown to catalyze the formation of adipate diesters from 1,3-butadiene, carbon monoxide, and an alcohol with high selectivity. semanticscholar.orgnih.gov By employing a deuterated source in this reaction, it may be possible to synthesize deuterated adipate esters directly. This method is particularly attractive for industrial applications due to its high efficiency and the use of readily available feedstocks. semanticscholar.orgnih.gov
A novel palladium-catalyzed isomerizing dual hydroesterificative polymerization (IDHP) strategy also allows for the direct synthesis of poly(adipate)esters from 1,3-butadiene, diols, and carbon monoxide. researchgate.net While focused on polymers, the underlying chemistry could potentially be adapted for the synthesis of the monomeric diester.
The following table provides a comparison of these novel synthetic pathways.
| Starting Material | Reagents | Catalyst | Key Features |
| Cyclopentanone | Dimethyl carbonate | Solid base | Greener route, avoids hazardous reagents. ui.ac.id |
| 1,3-Butadiene | Carbon monoxide, alcohol | Palladium with HeMaRaphos ligand | High selectivity, 100% atom-economy, industrially viable. semanticscholar.orgnih.gov |
Control of Deuterium Isotopic Purity and Regioselectivity
A critical aspect of synthesizing isotopically labeled compounds is ensuring high isotopic purity and precise control over the location of the deuterium atoms (regioselectivity).
The introduction of deuterium is often best performed at a late stage of the synthesis to maximize efficiency and minimize the loss of the expensive isotope. acs.org Direct hydrogen isotope exchange (HIE) is a powerful technique for this purpose, although controlling regioselectivity can be challenging. acs.org The choice of catalyst and reaction conditions is crucial for directing the deuterium to the desired positions. For example, the use of specific ligands in transition metal-catalyzed reactions can direct the deuteration to specific sites on a molecule. chemrxiv.org
Flow chemistry is emerging as a valuable tool for the synthesis of deuterated compounds, offering precise control over reaction parameters and enabling efficient isotopic labeling. nih.govbionauts.jp Continuous flow systems can facilitate reactions that are difficult to control in batch processes and can improve the safety and scalability of the synthesis. nih.gov
The isotopic purity of the final product is typically determined using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. hwb.gov.in These methods allow for the quantification of the deuterium incorporation and the confirmation of its location within the molecule.
Scale-Up Considerations for Research and Development
The transition from a laboratory-scale synthesis to a larger-scale production for research and development purposes presents several challenges, particularly for isotopically labeled compounds.
One of the primary considerations is the cost and availability of the deuterium source, which is significantly more expensive than its protium counterpart. clearsynth.com Therefore, synthetic routes that are highly atom-economical and minimize the number of steps are preferred for scale-up. Late-stage deuteration strategies are particularly advantageous in this regard. acs.org
The development of robust and scalable purification methods is also crucial to ensure the high purity of the final product. As the scale of the synthesis increases, impurities that were negligible at a smaller scale can become significant.
For industrial applications, the development of continuous manufacturing processes, such as those utilizing flow chemistry, is highly desirable. nih.govbionauts.jp Flow reactors can offer better heat and mass transfer, improved safety, and more consistent product quality compared to batch reactors. They are particularly well-suited for catalytic reactions, including those used for deuteration.
Furthermore, the environmental impact of the synthesis becomes a more significant factor at a larger scale. The use of greener solvents, catalysts, and reagents, as well as the minimization of waste, are important considerations for sustainable production. Biocatalytic and chemocatalytic routes that utilize renewable feedstocks are therefore attractive options for the large-scale synthesis of this compound. researchgate.netrsc.org
Advanced Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the structure of molecules. For isotopically labeled compounds, it offers unique insights into the position and effects of the isotopic substitution.
High-Resolution 1H and 13C NMR of Dimethyl Adipate-d4-1
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the structural confirmation of this compound. The deuterium (B1214612) labeling at the C2 and C5 positions (α-carbons to the carbonyl groups) simplifies the ¹H NMR spectrum significantly compared to its non-deuterated counterpart, Dimethyl Adipate (B1204190).
In the ¹H NMR spectrum of unlabeled Dimethyl Adipate, signals for the α-protons appear, which are absent in the deuterated form. The remaining proton signals correspond to the methoxy (B1213986) groups and the protons at the C3 and C4 positions. The chemical shifts for Dimethyl Adipate provide a reference for understanding the spectrum of its deuterated analog. nih.gov
¹H NMR Data for Dimethyl Adipate (Reference)
~3.67 ppm: Singlet, corresponding to the 6 protons of the two methoxy (-OCH₃) groups.
~2.3-2.4 ppm: Multiplet, corresponding to the 4 protons at the C2 and C5 positions (α-protons).
~1.6-1.7 ppm: Multiplet, corresponding to the 4 protons at the C3 and C4 positions (β-protons). nih.gov
For this compound, the signal around 2.3-2.4 ppm would be absent due to the replacement of protons with deuterium.
The ¹³C NMR spectrum provides information about the carbon framework. The presence of deuterium causes a characteristic upfield shift for the attached carbon and can lead to splitting of the signal due to C-D coupling.
¹³C NMR Data for Dimethyl Adipate (Reference)
~173.6 ppm: Carbonyl carbons (C1, C6).
~51.4 ppm: Methoxy carbons (-OCH₃).
~33.7 ppm: α-carbons (C2, C5).
~24.5 ppm: β-carbons (C3, C4). nih.gov
In the spectrum of this compound, the signal for the α-carbons (C2, C5) would be expected to show a multiplet structure due to the one-bond carbon-deuterium coupling (¹J_CD) and an isotopic shift to a slightly lower ppm value.
Interactive Data Table: Predicted NMR Shifts for this compound
| Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
| -OCH₃ | ¹H | ~3.67 | Singlet | Unaffected by deuteration. |
| C3, C4 | ¹H | ~1.6-1.7 | Multiplet | Largely unaffected by remote deuteration. |
| C2, C5 | ¹H | N/A | N/A | Protons are replaced by deuterium. |
| C1, C6 | ¹³C | ~173.6 | Singlet | Minor isotopic shift may be observed. |
| -OCH₃ | ¹³C | ~51.4 | Singlet | Unaffected by deuteration. |
| C2, C5 | ¹³C | <33.7 | Multiplet (triplet) | Upfield shift and splitting due to C-D coupling. |
| C3, C4 | ¹³C | ~24.5 | Singlet | Minor isotopic shift may be observed. |
Application of Deuterium Lock and Solvent Effects in NMR Spectroscopy
In modern NMR spectroscopy, deuterated solvents are essential for providing a deuterium (²H) field-frequency lock. nih.govlongdom.orgmsu.edu This lock compensates for the natural drift of the spectrometer's magnetic field, ensuring the stability required for long experiments and high-resolution data. longdom.orgmsu.edu The spectrometer continuously monitors the resonance frequency of the solvent's deuterium signal and adjusts the magnetic field to keep it constant. longdom.org
When analyzing a deuterated analyte like this compound, the compound itself could theoretically contribute to the lock signal, although the concentration is typically much lower than that of the solvent. The choice of deuterated solvent can also influence the chemical shifts of the analyte due to solvent-solute interactions. quora.comaip.org These solvent effects can alter the electronic environment of the nuclei, leading to shifts in their resonance frequencies. quora.com While often minor, these shifts are important for precise structural assignments and comparisons of data across different studies. For instance, the chemical shifts recorded in a non-polar solvent like CDCl₃ may differ slightly from those in a more polar solvent like DMSO-d₆. nih.gov
Multi-Dimensional NMR and Isotopic Fingerprinting
Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for complex structural analysis. nih.govacs.org For an isotopically labeled compound, these experiments can confirm the exact location of the deuterium atoms.
¹H-¹H COSY: This experiment shows correlations between coupled protons. In this compound, a COSY spectrum would show correlations between the protons on C3 and C4, but no cross-peaks would be observed for the C2 and C5 positions, confirming the site of deuteration.
¹³C-¹H HSQC: This experiment correlates carbons with their directly attached protons. For this compound, the C2 and C5 carbons would not show a correlation peak in a standard HSQC spectrum, providing unambiguous evidence of deuteration at these sites.
Isotopic fingerprinting uses the unique patterns of isotope distribution within a molecule to trace its origin and synthetic pathway. nih.govresearchgate.neteuropa.eu High-resolution NMR can detect subtle variations in the site-specific natural abundance of isotopes like ¹³C and ²H. nih.govacs.orgnih.gov By analyzing the precise isotopic profile of this compound, one could potentially distinguish between batches produced by different synthetic methods, as minor differences in reaction kinetics can lead to unique isotopic signatures. This technique provides a powerful tool for quality control and authentication of chemical compounds. researchgate.neteuropa.eu
Mass Spectrometry (MS) for Isotopic Tracing and Quantification
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is particularly well-suited for the analysis of isotopically labeled compounds.
Isotope Dilution Mass Spectrometry (IDMS) Methodologies
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard quantitative method that utilizes an isotopically labeled version of the analyte as an internal standard. astm.orgrsc.orguniovi.es this compound is an ideal internal standard for the quantification of unlabeled Dimethyl Adipate in various matrices.
The methodology involves adding a known amount of the deuterated standard (this compound) to a sample containing an unknown amount of the natural analyte (Dimethyl Adipate). nih.gov Because the labeled standard is chemically identical to the analyte, it behaves the same way during sample preparation, extraction, and analysis, correcting for any sample loss. rsc.orgresearchgate.net
In the mass spectrometer, the unlabeled analyte and the deuterated standard will have different molecular weights and thus can be distinguished. For Dimethyl Adipate (C₈H₁₄O₄, MW ≈ 174.19) and this compound (C₈H₁₀D₄O₄, MW ≈ 178.21), the mass difference of 4 Da allows for their distinct detection. The ratio of the signal intensities of the two compounds is measured, and from this ratio, the initial concentration of the unlabeled analyte can be calculated with high accuracy and precision. astm.orgnih.gov This technique is widely used in environmental analysis, food science, and clinical chemistry for precise quantification. researchgate.net
Fragmentation Pathways and Isotope Effects in Mass Spectrometry
When a molecule is ionized in a mass spectrometer (e.g., by electron ionization), it often breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.
For a simple ester like Dimethyl Adipate, common fragmentation pathways include:
Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.
McLafferty rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. zendy.io
The study of deuterated analogs like this compound is instrumental in elucidating these fragmentation mechanisms. acs.orgnih.govnih.gov By observing how the deuterium labels are retained or lost in the fragment ions, the specific bonds that are broken and the atoms that are rearranged can be determined. For example, if a fragment ion retains all four deuterium atoms, it indicates that the C2-C3 and C4-C5 bonds were not broken in its formation.
A kinetic isotope effect (KIE) can also be observed in mass spectrometry. unam.mxlibretexts.org The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. ansto.gov.au Consequently, fragmentation pathways that involve the cleavage of a C-D bond may be less favorable than the corresponding C-H cleavage in the unlabeled molecule. nih.gov This can lead to differences in the relative abundances of certain fragment ions between the deuterated and non-deuterated compounds, providing further mechanistic insight. ansto.gov.aunih.gov
Vibrational Spectroscopy: Infrared and Raman Studies
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, serves as a powerful tool for the detailed characterization of molecules. nih.govarxiv.org These techniques probe the vibrational energy levels of molecules, providing a unique "fingerprint" based on the types of chemical bonds and their arrangement within the molecular structure. nih.gov Both methods are complementary, as some vibrational modes that are strong in IR spectra may be weak in Raman spectra, and vice versa. nih.govnih.gov
Spectroscopic Signatures of Deuteration in this compound
The substitution of hydrogen with its heavier isotope, deuterium, induces noticeable shifts in the vibrational frequencies of a molecule. This isotopic labeling is a valuable technique in interpreting complex spectra. cdnsciencepub.comacs.org In the case of this compound, the deuteration occurs at specific methylene (B1212753) groups within the adipate chain.
The most significant and predictable change is observed in the C-H stretching region. The stretching vibrations of C-H bonds typically appear in the 2800–3000 cm⁻¹ range in an infrared spectrum. msu.edu Due to the increased mass of deuterium, the corresponding C-D stretching vibrations are shifted to lower frequencies, generally appearing in the 2000–2300 cm⁻¹ range. researchgate.net This shift can be approximated by considering the simple harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. acs.orgmsu.edu
A study on deuterated esters, such as methyl acetate, demonstrated that C-D stretching vibrations of trideuteromethyl groups are identified between 2300 and 2000 cm⁻¹. cdnsciencepub.com Similarly, C-D deformation vibrations introduce additional absorption bands at lower frequencies. cdnsciencepub.com For instance, in CD₃.CO.O.CH₃, new bands appear at 1200 cm⁻¹, 998 cm⁻¹, and 916 cm⁻¹. cdnsciencepub.com The C-O stretching frequency is also observed to shift to a lower frequency with increasing deuteration. cdnsciencepub.comcdnsciencepub.com
Table 1: Predicted Isotopic Shifts in Vibrational Frequencies of this compound
| Vibrational Mode | Typical Frequency Range (C-H) | Predicted Frequency Range (C-D) |
| Symmetric & Asymmetric Stretching | 2850 - 2960 cm⁻¹ | ~2075 - 2218 cm⁻¹ |
| Bending (Scissoring) | ~1450 - 1470 cm⁻¹ | Lower frequency shift |
| Wagging & Twisting | ~1170 - 1370 cm⁻¹ | Lower frequency shift |
Note: The predicted frequency ranges for C-D vibrations are based on general observations for deuterated compounds and may vary slightly for this compound.
Conformational Analysis and Molecular Interactions via Vibrational Spectroscopy
Vibrational spectroscopy is a sensitive probe of the conformational state and intermolecular interactions of molecules like dimethyl adipate. Studies on similar molecules, such as dimethyl carbonate, have shown that the liquid state can be an equilibrium mixture of different conformers, each with a distinct vibrational spectrum. researchgate.net Temperature-dependent infrared spectroscopy can be used to determine the enthalpy difference between these conformers. researchgate.net
For this compound, the flexibility of the adipate chain allows for various rotational isomers (conformers). The vibrational spectra, particularly in the "fingerprint" region (below 1500 cm⁻¹), are sensitive to these conformational changes. Specific bands corresponding to skeletal vibrations and methylene rocking modes can shift in frequency or change in intensity depending on the molecular conformation.
Furthermore, intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, can be studied. While dimethyl adipate itself does not form strong hydrogen bonds, it can act as a hydrogen bond acceptor. Spectroscopic studies of self-association due to hydrogen bonding in various systems have been extensively reported. acs.org In the context of this compound, interactions with solvents or other molecules in a mixture can be investigated by observing shifts in the carbonyl (C=O) stretching frequency, which is typically found around 1735 cm⁻¹. rsc.org
Chromatographic Separation and Detection
Chromatography is an essential technique for the separation, identification, and quantification of individual components in a mixture. nih.gov For a compound like this compound, both gas and liquid chromatography are highly applicable.
Gas Chromatography Coupled with Advanced Detectors (GC-FID, GC-MS/MS)
Gas chromatography (GC) is the method of choice for analyzing volatile and semi-volatile compounds like dimethyl adipate. nih.gov The compound is vaporized and separated on a capillary column, with detection accomplished by various means.
Gas Chromatography-Flame Ionization Detection (GC-FID): FID is a robust and widely used detector that provides high sensitivity for organic compounds. jmb.or.krresearchgate.net A method for analyzing dimethyl adipate in air samples involved collection on a charcoal tube, desorption with a solvent mixture, and subsequent analysis by GC-FID. osha.gov This technique is reliable for quantification. jmb.or.krmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS): Coupling GC with a mass spectrometer provides powerful identification capabilities based on the mass-to-charge ratio of the compound and its fragmentation pattern. epa.govresearchgate.net The predicted GC-MS spectrum for non-derivatized dimethyl adipate shows characteristic fragments that can be used for its identification. hmdb.ca GC-MS/MS offers even greater selectivity and sensitivity, which is particularly useful for analyzing trace levels of the compound in complex matrices. mdpi.comscielo.org.mx
Table 2: GC Parameters for Adipate Ester Analysis
| Parameter | Typical Conditions |
| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS) |
| Injector Temperature | 250 °C |
| Oven Program | Temperature ramp, e.g., 60 °C (1 min hold), then 7 °C/min to 280 °C. chromatographyonline.com |
| Detector | FID or MS |
| MS Ionization | Electron Ionization (EI) at 70 eV. hmdb.ca |
Liquid Chromatography for Ester Analysis and Purity Profiling
While GC is often preferred for volatile esters, high-performance liquid chromatography (HPLC) is also a valuable tool, especially for purity profiling and for analyzing less volatile or thermally labile related substances. mdpi.comamericanpharmaceuticalreview.com
Reversed-phase HPLC (RP-HPLC) with a C18 column is a common mode for separating esters. americanpharmaceuticalreview.com Detection is typically achieved using a photodiode array (PDA) detector if the compound has a suitable chromophore, or a mass spectrometer (LC-MS) for universal and more sensitive detection. mdpi.commdpi.com Chiral HPLC can be employed to separate enantiomers if the molecule is chiral. mdpi.comtandfonline.com For this compound, which is achiral, standard HPLC methods are sufficient for assessing its purity by separating it from potential impurities such as the corresponding diacid, other esters, or residual starting materials. sigmaaldrich.comavantorsciences.com
Sample Preparation Techniques for Complex Matrices (e.g., Solid-Phase Extraction)
When analyzing this compound in complex samples such as environmental or biological matrices, a sample preparation step is crucial to remove interferences and concentrate the analyte. pjoes.com
Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and pre-concentration. nih.govresearchgate.net It involves passing a liquid sample through a solid sorbent that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent. For a moderately polar compound like dimethyl adipate, a variety of sorbents can be used, including silica-based materials (e.g., C18) or polymeric sorbents. cdc.gov
Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation method that integrates sampling, extraction, and concentration into a single step. chromatographyonline.commdpi.com A fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the sample (or its headspace), and the analytes partition into the coating. The fiber is then transferred to the GC injector for thermal desorption and analysis. chromatographyonline.com This technique is particularly well-suited for volatile and semi-volatile compounds in various matrices. chromatographyonline.comuc.edu
Research Applications in Chemical Science and Engineering
Internal Standards and Reference Materials in Quantitative Analysis
In the field of analytical chemistry, precision and accuracy are paramount. Isotopically labeled compounds like Dimethyl adipate-d4-1 are invaluable for achieving reliable quantitative results, particularly in chromatography-based methods coupled with mass spectrometry (MS).
This compound is the deuterium-labeled form of Dimethyl adipate (B1204190). medchemexpress.com Stable heavy isotopes are frequently incorporated into molecules to serve as tracers for quantification during developmental processes. hoelzel-biotech.com The development of robust analytical methods relies on the use of internal standards to correct for analyte loss during sample preparation and instrumental analysis. This compound is ideally suited for this role when quantifying its non-labeled analog, dimethyl adipate.
Because its chemical and physical properties are nearly identical to the unlabeled analyte, it behaves similarly during extraction, derivatization, and chromatographic separation. However, it is easily distinguished by its higher mass in a mass spectrometer. By adding a known amount of this compound to a sample, it can be used as an analytical standard to construct a calibration curve and accurately determine the concentration of the target analyte, thereby forming the basis of a quantitative reference method. medchemexpress.com
Table 1: Properties of Dimethyl Adipate and its Deuterated Analog
| Property | Dimethyl Adipate | This compound |
| Chemical Formula | C₈H₁₄O₄ | C₈H₁₀D₄O₄ |
| Molecular Weight | 174.19 g/mol | 178.22 g/mol |
| CAS Number | 627-93-0 | 55724-08-8 |
| Appearance | Colorless Liquid | Colorless to Light Yellow Liquid |
Metrology, the science of measurement, demands the highest standards of accuracy and traceability. The use of isotopically labeled internal standards is a cornerstone of achieving metrological rigor in chemical measurements. By minimizing measurement uncertainty, this compound contributes to the development of highly accurate and reproducible analytical methods.
When used in isotope dilution mass spectrometry (IDMS), a primary ratio method, this compound allows for the highest level of accuracy in quantification. This technique is fundamental for certifying reference materials and for establishing traceability to the International System of Units (SI). The reliability afforded by this approach ensures that analytical results are comparable across different laboratories and over time, a critical requirement in regulatory compliance, quality control, and advanced scientific research.
Mechanistic Investigations in Organic Reactions
Replacing hydrogen atoms with deuterium (B1214612), a heavier isotope, alters the vibrational frequency of the carbon-hydrogen bond. This change can affect the rate of a chemical reaction if that bond is broken or significantly altered in the rate-determining step, a phenomenon known as the kinetic isotope effect (KIE). calameo.com
The kinetic isotope effect is a powerful tool for probing reaction mechanisms. calameo.comacs.org It is defined as the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant with the heavy isotope (kD). By comparing the reaction rate of dimethyl adipate with that of this compound, chemists can gain crucial insights into the transition state of the rate-limiting step. sci-hub.se
A "primary" KIE, where kH/kD is significantly greater than 1, indicates that the C-H (or C-D) bond is being broken in the rate-determining step. masterorganicchemistry.comprolynxinc.com A KIE value close to 1 suggests the bond is not broken in the rate-limiting step, while an "inverse" KIE (kH/kD < 1) can provide information about changes in hybridization or steric effects at the labeled position. sci-hub.se This allows researchers to distinguish between proposed reaction pathways and validate mechanistic hypotheses.
Table 2: Interpretation of Kinetic Isotope Effect (KIE) Values
| KIE Value (kH/kD) | Interpretation | Implication for Mechanism |
| > 2 | Significant Primary KIE | C-H bond breaking occurs in the rate-determining step. |
| ≈ 1 | No Significant KIE | C-H bond breaking is not involved in the rate-determining step. |
| < 1 | Inverse KIE | A C-H bond becomes stiffer (e.g., change in hybridization from sp³ to sp²) in the transition state. |
The Dieckmann condensation is a well-established intramolecular reaction of diesters to form β-keto esters, a critical carbon-carbon bond-forming reaction in organic synthesis. iupac.org The generally accepted mechanism for the base-catalyzed Dieckmann condensation of dimethyl adipate involves the deprotonation of an α-carbon to form an enolate, followed by intramolecular nucleophilic attack on the other ester carbonyl group, and subsequent elimination of a methoxide ion.
Using this compound, where the deuterium atoms are located on the α-carbons, is an ideal way to study this mechanism. iupac.org If the initial deprotonation (the C-H bond cleavage) is the slowest, rate-determining step, the reaction will exhibit a significant primary kinetic isotope effect. masterorganicchemistry.com Observing a large kH/kD value would provide strong experimental evidence that the formation of the enolate is the rate-limiting step of the cyclization process. Conversely, a KIE near unity would suggest that either the subsequent nucleophilic attack or elimination step is rate-determining.
Catalysis and Green Chemistry Applications
While the parent compound, dimethyl adipate, is relevant in the fields of catalysis and green chemistry, the applications for its deuterated analog are less direct. Dimethyl adipate is explored as a substrate in catalytic hydrogenation to produce 1,6-hexanediol and in greener synthesis routes from biomass-derived precursors. researchgate.net Environmentally friendly methods for producing dimethyl adipate itself, for example through the oxidative cleavage of catechol using non-heme iron (III) catalysts, have also been developed. acs.org
The role of this compound in this context is not as a direct participant in green processes but as a tool for mechanistic investigation. Understanding the precise mechanism of these catalytic conversions is key to designing more efficient and selective catalysts. By employing KIE studies, as detailed in section 4.2, researchers can elucidate the rate-determining steps in these catalytic cycles. This knowledge is crucial for optimizing reaction conditions and developing next-generation catalysts that align with the principles of green chemistry, such as improved energy efficiency and waste reduction. The high cost of deuterated compounds, however, generally limits their use to these small-scale mechanistic studies rather than large-scale green applications.
Heterogeneous and Homogeneous Catalysis in Ester Transformations
The study of ester transformations, such as transesterification and hydrogenolysis, is crucial for the synthesis of valuable chemicals. Understanding the underlying mechanisms of these reactions allows for the optimization of catalysts and reaction conditions. This compound can be employed as a mechanistic probe in these studies.
In transesterification reactions , where an ester reacts with an alcohol to form a new ester and a new alcohol, this compound can help track the movement of specific molecular fragments. For instance, in the synthesis of diisooctyl adipate (DOA) from dimethyl adipate and isooctanol, using a deuterated starting material would allow researchers to precisely follow the adipate moiety throughout the reaction using techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.org This can help differentiate between competing reaction pathways and identify rate-determining steps.
Similarly, in ester hydrogenolysis , the process of converting esters to alcohols, isotopic labeling is critical for understanding catalyst behavior. Studies on the hydrogenolysis of dimethyl adipate over copper-based catalysts, for example, aim to produce 1,6-hexanediol, a key monomer for polyurethane production. researchgate.netmdpi.com By using this compound, researchers could investigate the kinetic isotope effect, where the C-D bond, being stronger than a C-H bond, reacts more slowly. Observing this effect can help determine whether the cleavage of a specific C-H bond is part of the reaction's rate-determining step, providing insight into the catalyst's active sites and the mechanism of action. oist.jp While specific studies employing this compound were not identified, the principles of isotopic labeling are well-established for mechanistic elucidation in both homogeneous and heterogeneous catalysis. mdpi.com
Valorization of Renewable Feedstocks to Adipate Derivatives
The production of adipic acid and its esters from renewable biomass sources is a key goal in green chemistry, aiming to replace petroleum-based manufacturing routes. nih.gov Catalytic processes are being developed to convert biomass-derived sugar acids, such as glucaric acid, into adipates. berkeley.edu These multi-step conversions involve complex reaction networks, including deoxydehydration (DODH) and hydrogenation.
The use of isotopically labeled compounds like this compound is instrumental in tracing the conversion pathways from biomass to the final product. Although research often focuses on the synthesis of adipates rather than their subsequent reactions, if this compound were used as an internal standard in a reaction mixture producing adipate esters from a renewable feedstock, it would allow for precise quantification of the product yield via techniques like isotope dilution mass spectrometry. Furthermore, introducing a deuterated substrate at an intermediate stage could help unravel the kinetics and mechanisms of the final steps in the valorization chain.
Material Science and Polymer Chemistry
Deuteration of molecules is a cornerstone technique in modern material science, especially for probing the structure and dynamics of polymers. europa.eu The significant difference in the neutron scattering length between hydrogen (protium) and its isotope deuterium allows for "contrast variation" in neutron scattering experiments, making specific components of a complex material "visible" or "invisible" to neutrons. nih.govoup.com this compound, as a deuterated small molecule, is an ideal probe for studying polymers where adipates are used as additives or building blocks.
Impact of this compound as a Probe in Polymer Plasticization
Plasticizers are additives that increase the flexibility and durability of a material. Dimethyl adipate is used as a plasticizer for certain resins. wikipedia.org Understanding how a plasticizer distributes itself within a polymer matrix and how it affects the polymer chain dynamics is crucial for designing materials with desired properties.
By using this compound as the plasticizer and a non-deuterated polymer, techniques like Small-Angle Neutron Scattering (SANS) can be employed to investigate the system. The high contrast between the deuterated plasticizer and the hydrogenous polymer allows researchers to:
Determine the spatial distribution of the plasticizer within the polymer matrix.
Identify whether the plasticizer forms aggregates or is molecularly dispersed.
Study the effect of temperature and concentration on plasticizer migration and phase separation.
This information is vital for predicting the long-term stability and performance of plasticized polymers, as plasticizer migration can lead to material embrittlement.
Research on Polymer Additives and Matrix Interactions
Beyond plasticization, small molecules are added to polymers to modify various properties. The interactions between these additives and the polymer matrix govern the final material's performance. mdpi.com Deuterated additives, such as this compound, serve as powerful probes to study these interactions at the molecular level.
Neutron scattering techniques, enabled by isotopic labeling, can provide detailed insights into the structure and dynamics of polymer-additive systems. researchgate.net For example, Quasi-Elastic Neutron Scattering (QENS) can be used to study the dynamics of the deuterated additive molecules within the polymer matrix. By selectively observing the motion of this compound, researchers can measure its diffusion coefficient and characterize its mobility, which is directly related to its interaction with the surrounding polymer chains. researchgate.net This knowledge helps in understanding how additives affect properties like the glass transition temperature and mechanical strength of the material.
| Research Technique | Information Gained with this compound | Application Area |
| Small-Angle Neutron Scattering (SANS) | Spatial distribution and aggregation of the additive | Polymer Plasticization |
| Neutron Reflectivity | Distribution of the additive near surfaces and interfaces | Thin Films & Coatings |
| Quasi-Elastic Neutron Scattering (QENS) | Diffusive motion and mobility of the additive | Polymer Dynamics |
| NMR Spectroscopy | Conformation and local environment of the additive | Additive-Matrix Interactions |
Development of Advanced Materials with Ester Linkages
Polyesters are a major class of polymers characterized by the presence of ester linkages in their main chain. libretexts.org They are synthesized through polycondensation reactions. youtube.com The development of advanced polyesters with tailored properties is an active area of research. Incorporating isotopically labeled monomers, such as a diol or diacid derived from this compound, into a polyester (B1180765) synthesis allows for detailed structural characterization of the resulting polymer.
For example, synthesizing a polyester with deuterated adipate segments would enable neutron scattering studies to determine the conformation of those specific segments within the bulk polymer. oup.com This is crucial for understanding the relationship between chemical structure and macroscopic properties like crystallinity and thermal stability. nih.govacs.org Furthermore, deuteration can subtly alter physical properties; the stronger C-D bond compared to the C-H bond can lead to enhanced thermal and oxidative stability in the resulting polymer, a phenomenon explored in the development of advanced deuterated materials. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations on Dimethyl Adipate-d4-1
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. rsc.org These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and associated properties. For flexible molecules like Dimethyl Adipate (B1204190), calculations often consider multiple conformations to derive a weighted average for properties like dipole moment and polarizability. rsc.org
The electronic structure of a molecule dictates its reactivity, polarity, and intermolecular interactions. Key parameters derived from these calculations include the molecular dipole moment, polarizability, and the distribution of electron density.
While specific studies on the electronic structure of this compound are not available, research on the non-deuterated Dimethyl Adipate provides key data. DFT calculations have been used to determine its dipole moment and polarizability. rsc.org The substitution of four hydrogen atoms with deuterium (B1214612) in this compound is expected to have a negligible effect on its ground-state electronic structure, as deuterium and hydrogen have identical electronic configurations. Therefore, the electronic properties of the parent molecule serve as a very close approximation.
Key findings for Dimethyl Adipate include:
Dipole Moment and Polarizability: These properties are crucial for predicting intermolecular interactions. A 2023 study calculated these values for a range of organic compounds, including Dimethyl Adipate. rsc.org
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and susceptibility to electronic excitation. researchgate.net For Dimethyl Adipate, the HOMO is expected to be localized around the oxygen atoms of the ester groups, while the LUMO would be centered on the carbonyl (C=O) carbons.
Mulliken Population Analysis: This analysis distributes the total electron population among the atoms in the molecule, providing insight into partial atomic charges and bonding characteristics. researchgate.net In Dimethyl Adipate, the carbonyl oxygen atoms would carry the most significant negative partial charge, making them sites for electrophilic attack.
| Property | Calculated Value for Dimethyl Adipate | Significance |
|---|---|---|
| Dipole Moment (Debye) | 1.27 D | Indicates the molecule's overall polarity and influences its interaction with polar solvents and electric fields. rsc.org |
| Polarizability (ų) | 16.48 ų | Measures the deformability of the electron cloud, affecting London dispersion forces. rsc.org |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a primary method for identifying functional groups and characterizing molecular structure. Computational methods can predict vibrational frequencies and intensities, which aids in the assignment of experimental spectra.
For Dimethyl Adipate, the key vibrational modes include:
C=O Carbonyl Stretch: A strong, characteristic peak typically found in the 1730-1750 cm⁻¹ region.
C-O Ester Stretch: Strong absorptions usually appearing in the 1100-1300 cm⁻¹ range. rsc.org
C-H Alkyl Stretches: Found just below 3000 cm⁻¹.
The primary influence of deuterium substitution in this compound is on the vibrational frequencies involving the deuterated carbon atoms. This is a direct consequence of the kinetic isotope effect, where the heavier deuterium atom vibrates at a lower frequency than a hydrogen atom when attached to the same group. Specifically, the C-D stretching and bending frequencies will be significantly lower than their C-H counterparts. This isotopic shift is a powerful tool in spectroscopic analysis, allowing for the precise tracking of labeled positions within a molecule.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) for Dimethyl Adipate | Expected Shift for this compound |
|---|---|---|
| C=O Stretch (Carbonyl) | ~1740 | Minimal to no shift |
| C-O-C Stretch (Ester) | ~1170 - 1220 | Slight shift due to coupling with adjacent C-D bonds rsc.org |
| C-H Stretch (Alkyl) | ~2850 - 2960 | No shift for non-deuterated positions (e.g., methyl groups) |
| C-D Stretch (Alkyl) | N/A | Expected around 2100 - 2250 cm⁻¹ |
| CH₂ Bend/Scissor | ~1460 | Shifted to a lower frequency for CD₂ groups |
Molecular Dynamics Simulations and Conformational Landscape
Due to its flexible six-carbon aliphatic chain, Dimethyl Adipate does not exist as a single rigid structure but rather as an ensemble of interconverting conformers. Molecular dynamics (MD) simulations are a computational technique used to model the physical movement of atoms and molecules over time, providing a detailed view of this conformational landscape. units.itunits.it
MD simulations can reveal:
The most stable (lowest energy) conformers in different environments (gas phase or solution).
The energy barriers between different conformations.
The influence of solvent on conformational preference.
For Dimethyl Adipate, the rotation around the C-C single bonds of the adipate backbone allows for a variety of linear and bent conformations. MD simulations would be essential to understand the relative populations of these conformers at a given temperature and how they influence the molecule's bulk properties. While specific MD studies mapping the conformational landscape of Dimethyl Adipate are not prominent in the searched literature, the methodology is standard for this type of analysis. scispace.com The substitution with deuterium in this compound would have a very subtle effect on the conformational landscape, primarily through minor changes in zero-point vibrational energies, but would not fundamentally alter the accessible conformations.
Reaction Mechanism Modeling and Energy Profiling
Theoretical modeling is invaluable for elucidating the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies. This information helps to predict reaction outcomes and optimize conditions.
Several reaction types involving Dimethyl Adipate have been subject to mechanistic discussion or modeling:
Hydrogenation: The catalytic hydrogenation of Dimethyl Adipate to 1,6-Hexanediol is an industrially relevant process. Computational studies, often using DFT, can model the adsorption of the ester onto a catalyst surface (e.g., Cu/SiO₂) and map the energy profile of the hydrogenation steps. researchgate.net
Atmospheric Degradation: Dimethyl Adipate is included in atmospheric chemistry models like SAPRC-99. These models contain reaction mechanisms for its degradation, primarily initiated by hydroxyl radicals (HO•). ucr.edu
Amination: The reaction of Dimethyl Adipate with ammonia (B1221849) to form adiponitrile (B1665535) has been studied, with a focus on understanding catalyst deactivation mechanisms through coking and phase changes. rsc.org
For this compound, reaction mechanism modeling would be particularly interesting. If a C-D bond is broken in the rate-determining step of a reaction, a primary kinetic isotope effect would be observed, leading to a significantly slower reaction rate compared to the non-deuterated compound. Computational modeling can precisely predict the magnitude of this effect by calculating the vibrational frequencies at the reactant and transition states for both isotopologues.
Prediction of Physicochemical Behavior in Solvated Systems
The behavior of a molecule in a solvent is critical for applications ranging from reaction chemistry to environmental fate. Solvation models are used to predict properties like solubility and partitioning between different phases (e.g., water-octanol).
The Abraham solvation model is a widely used linear free-energy relationship that has been extensively applied to Dimethyl Adipate. ucl.ac.uknsf.govmdpi.commdpi.comtandfonline.com This model uses a set of solute descriptors and solvent coefficients to predict solute transfer between phases. Correlations for Dimethyl Adipate as a solvent have been developed, allowing for the prediction of the solubility of various organic compounds within it. nsf.govtandfonline.comresearchgate.net
These models quantify the solvent's ability to engage in different types of intermolecular interactions:
Hydrogen-bond acidity and basicity: The ability to donate or accept hydrogen bonds.
Polarity/Dipolarity: The capacity to interact with polar solutes.
Dispersive forces: Interactions arising from polarizability.
Studies using these models provide a quantitative understanding of how Dimethyl Adipate behaves as a solvent and how it partitions in environmental and biological systems. For instance, an estimated Reichardt's Dye polarity value (ÊT(30)) of 0.361 has been calculated for Dimethyl Adipate, which is slightly larger than monoesters due to the presence of the second ester functional group. mdpi.com The effect of deuteration on these macroscopic properties is expected to be minimal and within the predictive error of the models themselves.
Environmental and Biotransformation Research Non Human/non Clinical
Mechanisms of Biodegradation and Environmental Transformation
The environmental fate of adipate (B1204190) esters is governed by both biological and non-biological processes. Understanding these mechanisms is crucial for assessing their environmental impact.
Microorganisms play a vital role in the breakdown of adipate esters in the environment. nih.gov The primary mechanism of biodegradation is the enzymatic hydrolysis of the ester bonds. mdpi.comcsic.es This process is initiated by microorganisms that colonize the surface of the material and secrete enzymes such as lipase (B570770), esterase, protease, and hydrolases. mdpi.comcsic.es
The initial step in the degradation of dimethyl adipate is its hydrolysis to monomethyl adipate and subsequently to adipic acid and methanol (B129727). nih.govnih.gov Studies have shown that various bacteria and fungi are capable of degrading adipate esters. For instance, activated sludge microorganisms have demonstrated the ability to rapidly biodegrade several adipic acid diesters, with significant carbon dioxide evolution, indicating complete biodegradation. nih.gov Fungal strains, such as those from the genera Pyrenochaetopsis, Staphylotrichum, and Humicola, have also been shown to degrade plastics containing poly(butylene adipate-co-terephthalate) (PBAT), a complex polyester (B1180765) containing adipate units. nih.gov The degradation process involves the cleavage of ester bonds, leading to the formation of smaller molecules like adipic acid and terephthalic acid. nih.gov
The general pathway for microbial degradation of adipate esters can be summarized as follows:
Surface Colonization : Microorganisms attach to the surface of the adipate ester-containing material.
Enzymatic Hydrolysis : Secreted extracellular enzymes break the ester linkages in the polymer chain. mdpi.comcsic.es
Formation of Intermediates : This hydrolysis leads to the formation of oligomers, dimers, and monomers, such as adipic acid and the corresponding alcohol (in this case, methanol for dimethyl adipate). mdpi.comnih.gov
Metabolism : These smaller molecules are then taken up by the microorganisms and utilized as carbon and energy sources, ultimately being metabolized to carbon dioxide and water under aerobic conditions. nih.govmdpi.com
Table 1: Microorganisms Involved in Adipate Ester Degradation
| Microorganism Type | Specific Examples | Role in Degradation |
| Bacteria | Activated Sludge Microorganisms nih.gov | Rapid primary and ultimate biodegradation of various adipate esters. nih.gov |
| Pigmentiphaga sp. nih.gov | Degradation of intermediate products like terephthalic acid. nih.gov | |
| Fungi | Pyrenochaetopsis sp. nih.gov | Degradation of PBAT, a polyester containing adipate. nih.gov |
| Staphylotrichum sp. nih.gov | Degradation of PBAT. nih.gov | |
| Humicola sp. nih.gov | Degradation of PBAT. nih.gov | |
| Aspergillus fumigatus researchgate.net | Degradation of polybutylene succinate-co-adipate (PBSA). researchgate.net | |
| Aspergillus terreus researchgate.net | Degradation of PBSA. researchgate.net | |
| Trichoderma harzianum csic.es | Degradation of complex organic bonds in plastics. csic.es |
In addition to microbial action, abiotic factors contribute to the transformation of adipate esters in the environment. Key abiotic processes include hydrolysis and photodegradation.
Hydrolysis: Dimethyl adipate is expected to undergo hydrolysis in the environment, breaking down into hexanedioic acid (adipic acid) and methanol. nih.gov The rate of this reaction is dependent on pH. Estimated hydrolysis half-lives for dimethyl adipate are approximately 2 years at a neutral pH of 7 and shorten to 60 days at a more alkaline pH of 8. nih.govechemi.com This indicates that chemical hydrolysis is a relevant, albeit potentially slow, degradation pathway in aquatic environments.
Photodegradation: Dimethyl adipate has the potential to undergo direct photolysis (degradation by sunlight) because it contains a functional group capable of absorbing light at wavelengths greater than 290 nm. nih.govechemi.com In the atmosphere, vapor-phase dimethyl adipate is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is about 4 days. nih.govechemi.com
Mobility and Partitioning: Based on its estimated Koc value of 11, dimethyl adipate is expected to have very high mobility in soil. echemi.com This suggests it is unlikely to adsorb to soil particles and may leach into groundwater. In aquatic systems, it is not expected to adsorb to suspended solids and sediment. nih.govechemi.com The potential for bioconcentration in aquatic organisms is considered low, based on an estimated bioconcentration factor (BCF) of 1.2. echemi.com
Table 2: Abiotic Fate of Dimethyl Adipate in the Environment
| Environmental Compartment | Dominant Abiotic Process | Estimated Half-Life/Fate |
| Water | Hydrolysis | 2 years (pH 7), 60 days (pH 8) nih.govechemi.com |
| Atmosphere | Reaction with Hydroxyl Radicals | 4 days nih.govechemi.com |
| Soil | Leaching | High mobility, not expected to adsorb to soil. echemi.com |
| Aquatic Sediment | Partitioning | Not expected to adsorb to suspended solids and sediment. nih.govechemi.com |
Isotopic Tracing for Environmental Pathway Elucidation
Isotopically labeled compounds like Dimethyl adipate-d4-1 are invaluable tools for tracing the environmental fate and metabolic pathways of chemicals. scbt.comwikipedia.org By replacing some of the hydrogen atoms with their heavier, stable isotope deuterium (B1214612), researchers can distinguish the labeled compound and its transformation products from naturally occurring substances in complex environmental samples. scbt.comwikipedia.org
The primary advantage of using deuterium-labeled compounds is in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org These methods can detect the mass difference between the labeled and unlabeled compounds, allowing for precise tracking and quantification. scbt.com
In the context of environmental studies, this compound can be used to:
Trace Movement: Follow the movement of the compound through different environmental compartments, such as soil, water, and air. symeres.com
Identify Degradation Products: Unambiguously identify the metabolites and degradation products formed through both biotic and abiotic processes. The deuterium label acts as a signature, confirming that the identified products originated from the parent compound. symeres.commedchemexpress.com
Determine Degradation Rates: Quantify the rate of degradation under various environmental conditions.
Elucidate Reaction Mechanisms: The kinetic isotope effect, a change in reaction rate due to isotopic substitution, can provide insights into the mechanisms of enzymatic and chemical reactions. symeres.com
For example, a study could introduce this compound into a soil microcosm and, over time, analyze soil and water samples using LC-MS (Liquid Chromatography-Mass Spectrometry). The detection of deuterated adipic acid would confirm the hydrolysis pathway, and the rate of its formation would provide data on the degradation kinetics in that specific soil environment.
Enzymatic Biotransformation Studies
The biotransformation of adipate esters is primarily mediated by enzymes, particularly esterases and lipases. mdpi.comcsic.es These enzymes catalyze the hydrolysis of the ester bonds, which is the initial and rate-limiting step in the biodegradation of these compounds. mdpi.com
In vitro studies using isolated enzymes or tissue homogenates have provided detailed information on the kinetics and substrate specificity of this process. For instance, research on rat nasal mucosal tissues demonstrated that dimethyl adipate is hydrolyzed to its monomethyl ester by carboxylesterases. nih.govnih.gov These studies also revealed that the rate of hydrolysis is significantly higher in olfactory tissue compared to respiratory tissue. nih.govnih.gov
The enzyme Candida antarctica lipase B (often immobilized and sold as Novozym 435) is a well-studied and highly efficient biocatalyst for both the synthesis and hydrolysis of adipate esters. scirp.orgnih.govresearchgate.net Studies have shown its effectiveness in catalyzing the esterification of adipic acid with various alcohols to produce adipate esters. nih.govresearchgate.net Conversely, it also efficiently hydrolyzes these esters. scirp.org Research has explored the enantioselective hydrolysis of certain adipate diesters using this enzyme, highlighting its specificity. scirp.org
The use of this compound in such enzymatic studies can help to precisely determine reaction kinetics and identify metabolites, leveraging the kinetic isotope effect to probe the reaction mechanism at the active site of the enzyme. symeres.com
Table 3: Enzymes Involved in Adipate Ester Biotransformation
| Enzyme | Source Organism/Type | Action on Adipate Esters |
| Lipase | Candida antarctica (Novozym 435) scirp.orgnih.govresearchgate.net | Catalyzes both the synthesis (esterification) and hydrolysis of adipate esters. scirp.orgnih.govresearchgate.net |
| Esterase | Microbial (General) mdpi.comcsic.es | Hydrolysis of ester bonds in adipate polyesters. mdpi.comcsic.es |
| Protease | Microbial (General) mdpi.comcsic.es | Can contribute to the degradation of polyesters. mdpi.comcsic.es |
| Carboxylesterase | Rat Nasal Mucosa nih.govnih.gov | Hydrolysis of dimethyl adipate to monomethyl adipate. nih.govnih.gov |
Future Perspectives and Interdisciplinary Research Opportunities
Innovations in Deuterated Compound Synthesis
The synthesis of deuterated compounds, including esters like Dimethyl adipate-d4-1, is a dynamic field of research, with innovations aimed at improving efficiency, selectivity, and cost-effectiveness. Recent advancements are moving beyond traditional methods, offering more sophisticated and practical routes for deuterium (B1214612) incorporation.
One promising area is the development of reductive deuteration techniques. For instance, a method for the single-electron transfer reductive deuteration of aromatic esters using samarium(II) iodide (SmI₂) and deuterium oxide (D₂O) has been developed for the synthesis of α,α-dideuterio benzyl (B1604629) alcohols. thieme-connect.comresearchgate.net This approach is notable for its mild conditions and high functional group tolerance, achieving deuterium incorporation levels greater than 95%. thieme-connect.comresearchgate.net Such methodologies could be adapted for the synthesis of aliphatic esters like this compound, offering a pathway to high isotopic enrichment.
Catalytic α-deuteration of esters represents another significant innovation. Researchers have successfully developed a practical method for the catalytic deuteration of amides and esters under mild conditions. digitellinc.com This technique demonstrates a broad substrate scope and is applicable to the late-stage deuteration of complex molecules, which could simplify the synthesis of specifically labeled compounds like this compound. digitellinc.com The use of earth-abundant metal catalysts is also a key trend, aiming to replace precious metals and reduce costs. researchgate.net
Furthermore, microbial and enzymatic deuteration is emerging as a powerful and environmentally friendly strategy. Studies have shown that microorganisms, such as specific yeast strains, can perform enantioselective deuteration. ansto.gov.au For example, a two-part strategy involving synthetic chemistry and deuterative microbial reduction has achieved over 95% backbone deuteration in chiral building blocks. ansto.gov.aursc.org This biocatalytic approach offers a way to produce enantiomerically pure deuterated compounds, which is a significant challenge in synthetic chemistry. ansto.gov.au
| Synthesis Innovation | Description | Potential Relevance for this compound |
| Reductive Deuteration | Utilizes single-electron transfer reagents (e.g., SmI₂) with a deuterium source (e.g., D₂O) to achieve high levels of deuteration in esters under mild conditions. thieme-connect.comresearchgate.net | Offers a potential route for high-purity synthesis of this compound. |
| Catalytic α-Deuteration | Employs catalysts to facilitate hydrogen-deuterium exchange at the α-position of esters, often under mild conditions. digitellinc.com | Could provide a selective and efficient method for labeling specific positions in the adipate (B1204190) backbone. |
| Microbial Deuteration | Leverages enzymes within microorganisms to perform stereospecific deuteration reactions. ansto.gov.au | Could be explored for creating chiral versions of deuterated adipate esters if required for specific research applications. |
Integration of Multi-Omics Approaches in Metabolic Studies (non-human)
The use of stable isotope-labeled compounds is fundamental to the field of metabolomics, a key component of multi-omics research. This compound, as a deuterated internal standard, is critical for achieving accurate and reliable quantification of its non-labeled counterpart in complex biological samples from non-human studies.
In metabolomics , stable isotope internal standards are indispensable for correcting variations in sample preparation, extraction efficiency, and instrument performance. musechem.com By adding a known quantity of this compound to a sample, researchers can accurately determine the true concentration of endogenous dimethyl adipate. musechem.com This precision is vital for understanding metabolic pathways and how they are altered in response to various stimuli. musechem.com
Multi-omics studies, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, rely on high-quality data from each platform. In non-human studies, such as those involving animal models or microorganisms, deuterated standards help to build robust datasets. For example, in a multi-omics analysis of monkeys, deuterium-labeled compounds were used as internal standards for the quantification of lipid mediators. mdpi.com Similarly, lipidomics studies frequently employ deuterated internal standards to ensure accurate quantification across large sample sets. nih.govnih.gov The use of a biologically generated 13C-labeled internal standard mixture has been shown to significantly reduce variability in lipidomics analysis compared to other normalization methods. rsc.org
Future research could see this compound used in non-human studies investigating plasticizer metabolism and its impact on biological systems. For instance, by integrating metabolomics data (using the deuterated standard) with transcriptomic and proteomic data, scientists could elucidate the complete pathways of adipate ester metabolism and identify any resulting cellular stress responses or toxicities. acs.org This integrated approach can help to build comprehensive models of how organisms interact with xenobiotics at a molecular level.
| Multi-Omics Application | Role of Deuterated Standard (e.g., this compound) | Research Example (non-human) |
| Metabolomics | Accurate quantification of the target analyte by correcting for analytical variability. musechem.com | Investigating metabolic pathway alterations in yeast or bacteria exposed to environmental compounds. nih.gov |
| Lipidomics | Precise measurement of lipid species, crucial for understanding changes in lipid profiles. nih.gov | Cross-laboratory standardization of lipid analysis in animal plasma samples. nih.gov |
| Integrated Systems Biology | Provides reliable quantitative data for one layer of biological information (the metabolome) to be integrated with other 'omics' data. oup.com | A multi-omics approach in Arabidopsis used deuterated internal standards for phytohormone quantification to understand leaf longevity. oup.com |
Advanced Characterization for Structure-Property Relationships
The substitution of hydrogen with deuterium, while chemically subtle, can lead to significant changes in the physical properties of a molecule. These changes, known as isotope effects, can be leveraged and understood through advanced characterization techniques, providing deeper insights into structure-property relationships.
Advanced analytical techniques are crucial for characterizing these subtle differences. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the site and level of deuterium incorporation. nmr-bio.com Advanced NMR techniques can also probe the dynamics of molecules, revealing how deuteration might alter conformational preferences or mobility. nmr-bio.com
Mass spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS) like Orbitrap MS, is not only used for quantification but also for precise mass determination, which confirms isotopic labeling. nih.govresearchgate.net Techniques like electrospray ionization (ESI)-Orbitrap MS can be used for precise and accurate intramolecular quantification of isotopically substituted molecules. researchgate.net
The modification of physical properties upon deuteration can also impact material science applications. For example, deuterated polymers have been shown to have enhanced stability. resolvemass.ca While Dimethyl adipate is a small molecule, it is a precursor in polymer synthesis, and the use of its deuterated form could impart unique properties to the resulting polymers. resolvemass.ca Understanding these structure-property relationships is key to designing new materials with tailored characteristics. nih.goveurekaselect.com
Emerging Applications in Precision Measurement and Analytical Research
The primary application of this compound is as an internal standard in quantitative analysis, a role that is central to precision measurement in analytical research. The reliability of analytical data across numerous scientific disciplines hinges on the use of such standards. clearsynth.com
In environmental analysis , for example, accurate quantification of plasticizers like dimethyl adipate in environmental samples (water, soil, air) is crucial for monitoring pollution and assessing exposure risks. The use of this compound as an internal standard in methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) significantly improves the accuracy and reproducibility of these measurements by correcting for matrix effects and sample loss during workup. musechem.comudspub.com
In food safety , deuterated standards are used to monitor for contaminants and residues. udspub.com As dimethyl adipate is used in various consumer products, its potential migration into food could be a concern, necessitating precise analytical methods for its detection, a task for which this compound would be essential.
Furthermore, the field of forensic science utilizes stable isotope analysis to trace the origin of materials. moravek.com While typically focused on natural abundance variations, the use of intentionally labeled compounds as tracers is also a possibility in controlled studies.
An emerging area is Deuterium Metabolic Imaging (DMI) , a non-invasive imaging technique that tracks the metabolism of deuterated substrates in real-time using magnetic resonance spectroscopy (MRS). bohrium.com While current applications focus on core metabolites like glucose, the principle could be extended to other deuterated compounds to trace their metabolic fate spatially within an organism, offering a powerful tool for non-human toxicological and pharmacological research. bohrium.comcdnsciencepub.com
The continuous drive for higher precision in analytical chemistry ensures a sustained and expanding role for deuterated compounds. As analytical instrumentation becomes more sensitive, the need for high-purity, accurately characterized internal standards like this compound will only increase, solidifying its importance in research that demands the highest levels of accuracy. clearsynth.com
Q & A
Basic: What is the role of deuterium labeling in dimethyl adipate-d4-1 for metabolic or signaling pathway studies?
Deuterium labeling in this compound enables precise tracking of metabolic pathways and molecular interactions. By replacing hydrogen atoms with deuterium at specific positions (e.g., methyl groups), researchers can use techniques like mass spectrometry or NMR to monitor isotopic distribution in metabolic byproducts or assess drug-target binding kinetics. This is critical for studying lipid metabolism, signaling pathways (e.g., PI3K/Akt/mTOR), or neuroprotective mechanisms .
Basic: How is this compound characterized analytically to confirm isotopic purity and structural integrity?
Analytical characterization involves:
- Gas Chromatography (GC) : Compare retention times and peak areas against non-deuterated analogs, leveraging databases like NIST for reference data .
- NMR Spectroscopy : Confirm deuterium incorporation at the 3,3,4,4 positions via absence of proton signals in these regions .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion clusters (e.g., [M+H]⁺) to distinguish isotopic patterns from non-labeled compounds .
Advanced: How to address discrepancies in isotopic tracing data when using this compound?
Discrepancies may arise from isotopic impurity, metabolic scrambling, or analytical artifacts. Mitigation strategies include:
- Isotopic Purity Validation : Pre-screen batches using HRMS to ensure >98% deuterium incorporation .
- Control Experiments : Use non-deuterated analogs to distinguish biological isotope effects from experimental noise .
- Cross-Platform Data Reconciliation : Compare results across GC, LC-MS, and NMR to identify platform-specific biases .
Advanced: How to design experiments to investigate this compound’s role in neuroprotective pathways?
- Model Systems : Use primary neuronal cultures or ischemia-reperfusion animal models to simulate neuroprotective scenarios .
- Dose Optimization : Conduct pilot studies to determine the EC₅₀ for deuterated vs. non-deuterated forms, accounting for potential kinetic isotope effects .
- Pathway-Specific Assays : Pair this compound with inhibitors/activators of targets like voltage-gated sodium channels or MAPK/ERK pathways to isolate mechanisms .
Advanced: How to assess ecological or toxicological risks of this compound given limited data?
- Read-Across Analysis : Use toxicity data from structurally similar adipates (e.g., di-2-ethylhexyl adipate) as provisional references, noting differences in bioavailability due to deuteration .
- In Silico Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict biodegradation or bioaccumulation potential .
- Microcosm Studies : Test environmental persistence in controlled aquatic or soil systems with deuterated tracers to quantify degradation rates .
Basic: What are the recommended storage and handling protocols for deuterated standards like this compound?
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent deuteration loss or hydrolysis .
- Handling : Use inert solvents (e.g., deuterated chloroform) for dissolution to avoid proton exchange, and minimize exposure to moisture during weighing .
Advanced: How to validate deuterium incorporation efficiency during the synthesis of this compound?
- Synthetic Monitoring : Use FT-IR to track deuterium exchange in real-time by observing C-D stretching vibrations (~2100 cm⁻¹) .
- Post-Synthesis Analysis : Combine elemental analysis (C/H/D ratios) with isotopic ratio mass spectrometry (IRMS) to quantify deuterium enrichment .
Basic: How is this compound utilized as an internal standard in environmental analysis?
As a deuterated internal standard, it compensates for matrix effects in GC-MS or LC-MS workflows. For example, in phthalate analysis, it corrects for extraction efficiency variability and ion suppression by normalizing peak areas of target analytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
